D-alpha-Methylleucine methyl ester
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Overview
Description
D-alpha-Methylleucine methyl ester is a compound with significant importance in various fields such as chemistry, biology, medicine, and industry. It is an ester derivative of D-alpha-Methylleucine, an amino acid. This compound is known for its applications in synthetic chemistry and as an intermediate in the production of various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
D-alpha-Methylleucine methyl ester can be synthesized through the esterification of D-alpha-Methylleucine with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which provides a convenient and efficient route to produce amino acid methyl esters . This method is advantageous due to its mild reaction conditions, simple workup, and high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use similar reagents and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
D-alpha-Methylleucine methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to produce D-alpha-Methylleucine and methanol.
Amidation: It can react with amines to form amides.
Transesterification: The ester group can be exchanged with another alcohol to form different esters.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using water or aqueous solutions.
Amidation: Carried out using amines in the presence of catalysts or under heating.
Transesterification: Involves the use of different alcohols and acid or base catalysts.
Major Products Formed
Hydrolysis: Produces D-alpha-Methylleucine and methanol.
Amidation: Forms amides of D-alpha-Methylleucine.
Transesterification: Results in the formation of various esters depending on the alcohol used
Scientific Research Applications
D-alpha-Methylleucine methyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.
Biology: Serves as a building block for the synthesis of biologically active compounds.
Medicine: Involved in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of D-alpha-Methylleucine methyl ester involves its interaction with specific molecular targets. For instance, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the release of D-alpha-Methylleucine and methanol. This interaction is crucial in various biochemical pathways and can influence cellular processes .
Comparison with Similar Compounds
Similar Compounds
- L-alpha-Methylleucine methyl ester
- D-alpha-Methylvaline methyl ester
- L-alpha-Methylvaline methyl ester
Uniqueness
D-alpha-Methylleucine methyl ester is unique due to its specific stereochemistry and the presence of a methyl ester group. This configuration allows it to participate in distinct biochemical reactions and pathways compared to its analogs. Its unique properties make it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C8H17NO2 |
---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
methyl (2R)-2-amino-2,4-dimethylpentanoate |
InChI |
InChI=1S/C8H17NO2/c1-6(2)5-8(3,9)7(10)11-4/h6H,5,9H2,1-4H3/t8-/m1/s1 |
InChI Key |
KGYSWVMSQARZEB-MRVPVSSYSA-N |
Isomeric SMILES |
CC(C)C[C@](C)(C(=O)OC)N |
Canonical SMILES |
CC(C)CC(C)(C(=O)OC)N |
Origin of Product |
United States |
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